6-Bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Description
6-Bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Properties
Molecular Formula |
C7H4BrClN2O |
|---|---|
Molecular Weight |
247.47 g/mol |
IUPAC Name |
6-bromo-4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C7H4BrClN2O/c8-5-2-4(9)3-1-6(12)11-7(3)10-5/h2H,1H2,(H,10,11,12) |
InChI Key |
SJZCIBXBXANRFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by bromination to introduce the bromine atom at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various drugs, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A similar compound with a different substitution pattern, often used in similar applications.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused ring system, known for its biological activities.
Imidazole-containing Compounds: These compounds share some structural similarities and are also used in medicinal chemistry
Uniqueness
6-Bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
